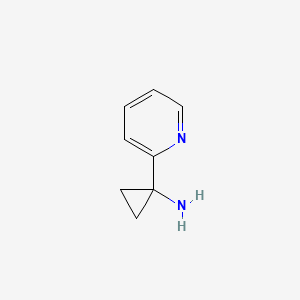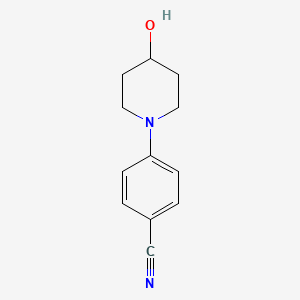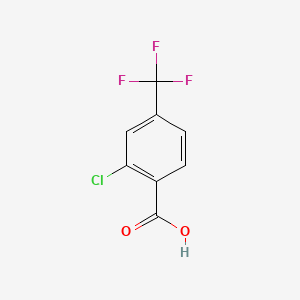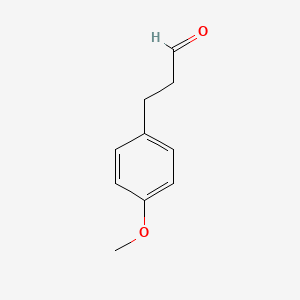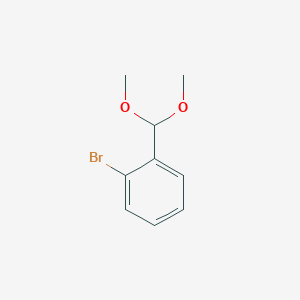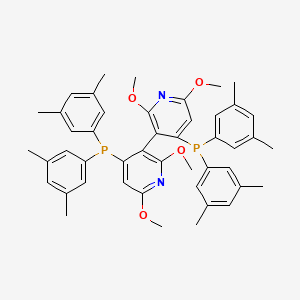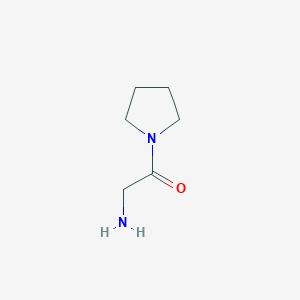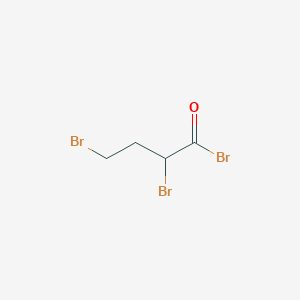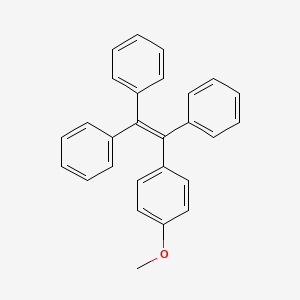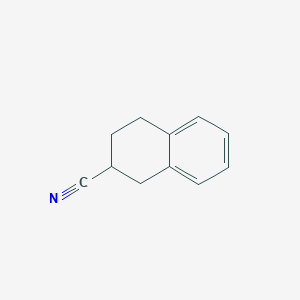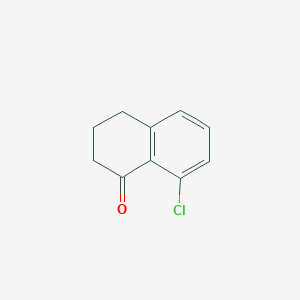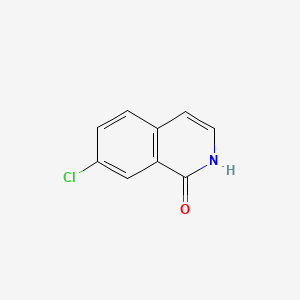
7-Chloroisoquinolin-1-ol
概要
説明
7-Chloroisoquinolin-1-ol: is a heterocyclic compound with the molecular formula C9H6ClNO . It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 1st position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-1-ol can be achieved through several methods. One common approach involves the chlorination of isoquinolin-1-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Isoquinolin-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of isoquinolin-1-ol to the desired chlorinated product .
化学反応の分析
Types of Reactions:
Oxidation: 7-Chloroisoquinolin-1-ol can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 7-chloroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 7-methoxyisoquinolin-1-ol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products:
Oxidation: 7-Chloroisoquinoline-1,4-dione.
Reduction: 7-Chloroisoquinoline.
Substitution: 7-Methoxyisoquinolin-1-ol.
科学的研究の応用
Chemistry: 7-Chloroisoquinolin-1-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antimalarial properties. Derivatives of this compound have shown promising results in inhibiting the growth of certain pathogens.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They have been investigated for their anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments. It also finds applications in the synthesis of organic electronic materials .
作用機序
The mechanism of action of 7-Chloroisoquinolin-1-ol and its derivatives varies depending on the specific application. In antimicrobial activity, the compound may interfere with the synthesis of essential biomolecules in pathogens, leading to their inhibition or death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell growth.
類似化合物との比較
7-Bromoisoquinolin-1-ol: Similar structure with a bromine atom instead of chlorine.
7-Fluoroisoquinolin-1-ol: Similar structure with a fluorine atom instead of chlorine.
7-Iodoisoquinolin-1-ol: Similar structure with an iodine atom instead of chlorine.
Comparison: 7-Chloroisoquinolin-1-ol is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Chlorine is more electronegative than bromine and iodine, which can affect the compound’s electronic properties and interactions with biological targets. Additionally, the size and steric effects of chlorine differ from those of fluorine, bromine, and iodine, leading to variations in the compound’s behavior in chemical reactions and biological systems .
特性
IUPAC Name |
7-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCOQGBXQHOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434098 | |
| Record name | 7-chloroisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-74-7 | |
| Record name | 7-Chloro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloroisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


